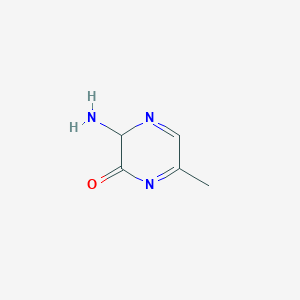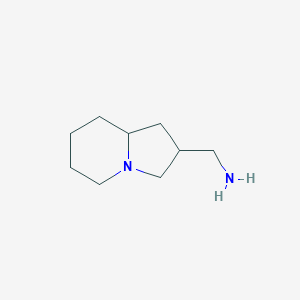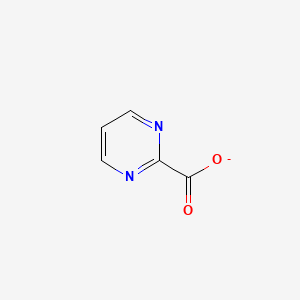
4aH-1,6-naphthyridin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4aH-1,6-Naphthyridin-2-one is a heterocyclic compound belonging to the naphthyridine family, which consists of bicyclic systems containing two pyridine rings.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4aH-1,6-naphthyridin-2-one typically involves the formation of the pyridine ring followed by various functionalization steps. One common method is the reaction of 2-methoxy-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitriles with appropriate reagents to yield the desired naphthyridine structure .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow synthesis and the use of automated reactors to streamline the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 4aH-1,6-Naphthyridin-2-one undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents.
Reduction: Reduction to amines or other reduced forms using reducing agents.
Substitution: Electrophilic and nucleophilic substitution reactions at different positions on the naphthyridine ring.
Common Reagents and Conditions:
Oxidation: Use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Use of halogenating agents, nucleophiles, and catalysts under controlled conditions.
Major Products: The major products formed from these reactions include various substituted naphthyridines, which can be further functionalized for specific applications .
Wissenschaftliche Forschungsanwendungen
4aH-1,6-Naphthyridin-2-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its interactions with biological receptors and enzymes.
Medicine: Investigated for its potential as an anticancer, antiviral, and antimicrobial agent.
Industry: Utilized in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of 4aH-1,6-naphthyridin-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. This interaction can lead to the inhibition or activation of various biological pathways, resulting in therapeutic effects. For example, certain derivatives of this compound have been shown to inhibit the activity of fibroblast growth factor receptor 4 (FGFR4), making them potential candidates for cancer treatment .
Vergleich Mit ähnlichen Verbindungen
4aH-1,6-Naphthyridin-2-one can be compared with other similar compounds, such as:
Quinoline: Another heterocyclic compound with a similar structure but different biological activities.
Benzimidazole: Known for its use in medicinal chemistry, particularly as anthelmintic agents.
Pyrazole: Widely studied for its anti-inflammatory and analgesic properties.
The uniqueness of this compound lies in its versatile chemical reactivity and broad spectrum of biological activities, making it a valuable compound for various scientific and industrial applications .
Eigenschaften
Molekularformel |
C8H6N2O |
|---|---|
Molekulargewicht |
146.15 g/mol |
IUPAC-Name |
4aH-1,6-naphthyridin-2-one |
InChI |
InChI=1S/C8H6N2O/c11-8-2-1-6-5-9-4-3-7(6)10-8/h1-6H |
InChI-Schlüssel |
BWUUKDPKNPXJNP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=O)N=C2C1C=NC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-[2-(diethylamino)ethyl]-1H-indol-4-ol4-acetate,monohydrochloride](/img/structure/B12357671.png)











